molecular formula C21H21N3O5 B2575727 [2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 566139-11-5

[2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate

Cat. No. B2575727
CAS RN: 566139-11-5
M. Wt: 395.415
InChI Key: MUHPHLXUXKQTTQ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Horaguchi et al. (1983) described the synthesis of furan derivatives through the reaction of ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate and potassium hydroxide, yielding a mixture of furan derivatives with a total yield above 90% (Horaguchi, Narita, & Suzuki, 1983).
  • Kaur et al. (2012) reported on the crystal and molecular structure of compounds similar in structure to the chemical , confirming their structures via single crystal X-ray diffraction data (Kaur et al., 2012).
  • Deady and Devine (2006) explored novel annulated products from aminonaphthyridinones, showcasing the chemical versatility and potential for creating new heterocyclic systems (Deady & Devine, 2006).

Potential Applications

  • Research by Balogh et al. (2009) involved synthesizing ethyl 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones, indicating the potential for these compounds in various chemical applications (Balogh, Hermecz, Simon, & Pusztay, 2009).
  • Studies on the oxidative dimerization of 4-methoxynaphthylamines by Tamura et al. (2010) in the presence of semiconductors point to applications in materials science and chemical synthesis (Tamura, Takeya, Takahashi, & Okamoto, 2010).

properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-4-24-11-17(19(26)16-10-5-13(2)22-20(16)24)21(27)29-12-18(25)23-14-6-8-15(28-3)9-7-14/h5-11H,4,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPHLXUXKQTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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